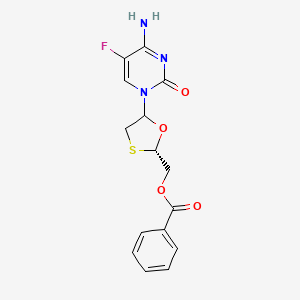

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FN3O4S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[(2S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C15H14FN3O4S/c16-10-6-19(15(21)18-13(10)17)11-8-24-12(23-11)7-22-14(20)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2,(H2,17,18,21)/t11?,12-/m0/s1 |

InChI Key |

RIOLPNUDMPJFJH-KIYNQFGBSA-N |

Isomeric SMILES |

C1C(O[C@@H](S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F |

Canonical SMILES |

C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

This guide details the technical synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl , a critical intermediate and impurity standard in the production of Emtricitabine (FTC).

The nomenclature 1'-rac-4'S indicates a specific stereochemical configuration:

-

4'S: Refers to the chirality of the carbon bearing the hydroxymethyl group (analogous to the C4' of a ribose sugar, or C2 of the oxathiolane ring). In the context of L-nucleosides like Emtricitabine, this corresponds to the (2R) configuration of the oxathiolane ring (due to sulfur priority in CIP rules), which dictates the L-series enantiomer.

-

1'-rac: Indicates that the anomeric center (C5 of the oxathiolane) is a racemic mixture of

and

This synthesis focuses on the Vorbrüggen Glycosylation of silylated 5-fluorocytosine with a chiral benzoate-protected oxathiolane donor.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the

-

Synthon A (Acceptor): 5-Fluorocytosine (5-FC), activated via silylation to increase solubility and nucleophilicity.

-

Synthon B (Donor): (2R)-2-(Benzoyloxymethyl)-1,3-oxathiolan-5-yl acetate. The benzoyl group at the 5'-position (sugar numbering) serves two purposes:

-

Protection: Prevents side reactions at the primary alcohol.

-

Stereoelectronic Influence: While less pronounced in oxathiolanes than in furanoses, the C2-substituent influences the facial selectivity of the incoming nucleobase, though the absence of a C3'-group often leads to the required 1'-rac mixture (which must be separated later if the pure

-anomer is desired).

-

Reaction Pathway Diagram[1][2]

Caption: Convergent synthesis pathway via Vorbrüggen coupling. The oxocarbenium intermediate allows attack from both faces, yielding the 1'-rac product.

Experimental Protocol

Phase 1: Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 5-Fluorocytosine (5-FC) | 129.09 | 1.0 | Nucleobase |

| Hexamethyldisilazane (HMDS) | 161.39 | 3.0 | Silylating Agent |

| TMSCl (Catalytic) | 108.64 | 0.1 | Catalyst for Silylation |

| Sugar Donor * | ~280.3 | 1.1 | Electrophile |

| TMSOTf | 222.26 | 1.2 | Lewis Acid Promoter |

| Dichloromethane (DCM) | - | 10 V | Solvent (Anhydrous) |

*Sugar Donor: (2R)-2-(Benzoyloxymethyl)-5-acetoxy-1,3-oxathiolane. Note: This starting material must be enantiopure at the C2 position to ensure the "4'S" configuration in the product.

Phase 2: Step-by-Step Methodology

Step A: Silylation of 5-Fluorocytosine

Causality: 5-FC is insoluble in organic solvents and essentially non-nucleophilic at N1. Silylation creates a soluble bis-silyl intermediate (N,O-bis(trimethylsilyl)-5-fluorocytosine) and activates the N1 position for glycosylation.

-

Charge a dry 3-neck round-bottom flask with 5-Fluorocytosine (1.0 eq) .

-

Add HMDS (3.0 eq) and catalytic TMSCl (0.1 eq) .

-

Reflux the suspension at 110–120°C under Argon atmosphere for 2–4 hours.

-

Checkpoint: The reaction is complete when the solution becomes perfectly clear (homogeneous).

-

-

Concentrate the solution in vacuo to remove excess HMDS and ammonia by-products.

-

Azeotrope with anhydrous toluene (2x) to ensure complete removal of moisture and ammonia.

-

Redissolve the resulting bis-silyl base in anhydrous DCM (5 V) .

Step B: Vorbrüggen Coupling

Causality: The Lewis acid (TMSOTf) coordinates with the 5-acetoxy group of the sugar, generating an electrophilic oxocarbenium ion. The silylated base attacks C5. Because there is no participating group at C2 capable of anchoring the attack to one face (unlike C2-acylated ribose), the attack occurs from both the

-

In a separate flask, dissolve the Sugar Donor (1.1 eq) in anhydrous DCM (5 V) .

-

Cool the sugar solution to 0°C .

-

Add TMSOTf (1.2 eq) dropwise. Stir for 15 minutes to generate the reactive intermediate.

-

Cannulate the solution of silylated 5-FC (from Step A) into the sugar solution at 0°C.

-

Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO3 solution to neutralize the triflic acid.

Step C: Workup and Isolation

-

Separate the organic layer and extract the aqueous phase with DCM (2x).

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate in vacuo to yield the crude yellow oil.

-

Purification: Since the target is the racemate (1'-rac), separation of anomers is not required at this stage. Flash column chromatography (MeOH/DCM 0%

5%) is used to remove unreacted base and hydrolyzed sugar by-products. -

Product: 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is obtained as a white to off-white foam/solid.

Mechanistic Insight & Stereochemistry

The formation of the 1'-rac mixture is a function of the oxathiolane ring dynamics. Unlike furanose rings where a C2'-acyl group can direct

Consequently, the reaction proceeds via an

Mechanistic Flow[1][2][5][6][7][8]

Caption: Mechanism of the Vorbrüggen coupling showing the generation of the planar intermediate leading to racemization at the anomeric center.

Analytical Characterization

To validate the synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl , the following analytical signals are critical. Note that the NMR will show two sets of signals corresponding to the cis (

1H NMR (CDCl3, 400 MHz)

-

Aromatic (Benzoyl):

8.0–7.4 ppm (m, 5H). -

Base (H6): Two doublets around

7.8–8.2 ppm (characteristic of 5-FC H6 in -

Anomeric (H1' / H5 oxathiolane): Two triplets/multiplets around

6.2–6.5 ppm. The -

Oxathiolane Ring (H4' / H2): Multiplets at

5.2–5.5 ppm.[4] -

Benzoyl Methylene (5'-CH2): Multiplets at

4.4–4.8 ppm.

HPLC Profile

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Pattern: The chromatogram will display two distinct peaks for the

and

References

-

Liotta, D. C., et al. (1992). Method for the resolution of 2-substituted-1,3-oxathiolane nucleosides. Emory University Patent.

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for Silyl-Hilbert-Johnson reaction conditions).

-

Schinazi, R. F., et al. (1992). Selective synthesis and anti-HIV activity of the (+)- and (-)-enantiomers of 2'-deoxy-3'-oxa-4'-thiacytidine (dOTC). Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431. [Link]

-

Gilead Sciences. (2005). Process for the preparation of Emtricitabine. World Intellectual Property Organization.

Sources

- 1. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

A Technical Guide to Benzoyl Protection in the Synthesis of Emtricitabine and its Analogs

Abstract

Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a synthetic nucleoside analog whose large-scale production hinges on precise, stereocontrolled chemical synthesis. The inherent polyfunctionality of its precursors—bearing reactive hydroxyl and amino groups—necessitates a robust protecting group strategy to ensure regioselectivity and high yields. This technical guide provides an in-depth analysis of the role of the benzoyl (Bz) group, a classic acyl protecting group, in the context of emtricitabine synthesis. We will explore the causality behind its selection, its chemical stability, and the validated protocols for its application and removal. This document is intended for researchers, chemists, and drug development professionals seeking to understand the strategic application of protecting groups in complex nucleoside synthesis.

Introduction: The Synthetic Challenge of Emtricitabine

Emtricitabine ((-)-FTC), chemically known as 4-amino-5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolane-5-yl]-2(1H)-pyrimidinone, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] Its efficacy in treating HIV and Hepatitis B virus infections has made it an essential medicine worldwide.[2] The molecule's therapeutic activity is critically dependent on its specific cis stereochemistry at the oxathiolane ring.

The synthesis of such a chiral, polyfunctional molecule presents significant challenges:

-

Stereocontrol: Achieving the desired (2R, 5S) configuration is paramount, as other stereoisomers are less active or more toxic.

-

Regioselectivity: Precursors to emtricitabine contain multiple reactive sites, including the hydroxyl group on the oxathiolane ring and the exocyclic amine on the 5-fluorocytosine base.

-

Process Scalability: For a drug of this importance, the synthetic route must be efficient, high-yielding, and economically viable for industrial-scale production.[3]

To overcome these hurdles, protecting groups are indispensable tools. They act as temporary masks for reactive functional groups, directing subsequent chemical transformations to the desired position. The benzoyl group is a well-established and versatile choice for this purpose in nucleoside chemistry.[4][5]

The Benzoyl Group: A Strategic Choice for Nucleoside Synthesis

A protecting group must be easy to introduce, stable under a range of reaction conditions, and removable in high yield without affecting the rest of the molecule.[6] This concept of "orthogonal stability" is crucial in multi-step synthesis.[6] The benzoyl group, an acyl-type protector, fulfills these criteria effectively.

Key Properties of Benzoyl Protection:

-

Robust Stability: Benzoyl esters are stable to a wide range of conditions, including the acidic environments often used for cleaving silyl ethers (e.g., TBS) or trityl groups, and the reductive conditions used to cleave benzyl (Bn) ethers.[5][7] This stability is essential during intermediate steps of a synthesis.

-

Facile Introduction: It is typically introduced by reacting a hydroxyl or amino group with benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine.[5]

-

Predictable Removal: The benzoyl group is reliably cleaved under basic conditions via hydrolysis of the ester linkage. Common reagents for deprotection include sodium methoxide in methanol (Zemplén deacylation) or ammonia in methanol.[8][9]

In the context of synthesizing emtricitabine precursors, the primary hydroxyl group of the oxathiolane moiety and the N4-amino group of 5-fluorocytosine are key sites requiring protection. Benzoylation provides a robust shield for these groups during critical coupling reactions, such as the Vorbrüggen glycosylation, which links the heterocyclic base to the oxathiolane ring.[10][11]

Mechanism and Workflow of Benzoyl Protection & Deprotection

The strategic application of benzoyl protection involves a two-stage process: the protection of a key intermediate followed by its removal once it has served its purpose.

Benzoylation of the Hydroxyl Group

The primary hydroxyl group of an emtricitabine precursor, such as a 1,3-oxathiolane derivative, is protected to prevent side reactions during the subsequent glycosylation step. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride.

Diagram 1: Benzoylation Workflow

This diagram illustrates the general workflow for protecting a hydroxyl-containing substrate, its use in a subsequent reaction, and the final deprotection step.

Experimental Protocols & Data

The following protocols are illustrative of the standard procedures used in nucleoside chemistry for the application and removal of benzoyl protecting groups.

Protocol 1: Benzoylation of a Precursor Hydroxyl Group

This procedure describes the protection of a primary alcohol, analogous to the 2-(hydroxymethyl) group on the 1,3-oxathiolane precursor.

Materials:

-

Hydroxyl-containing substrate (1.0 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) as solvent

-

Benzoyl Chloride (1.1 - 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Step-by-Step Methodology:

-

Dissolve the hydroxyl-containing substrate in anhydrous pyridine or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution. If using DCM as a solvent, a base like triethylamine (1.5 eq) should be included. A catalytic amount of DMAP can accelerate the reaction. [5]4. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the benzoyl-protected intermediate.

Protocol 2: Deprotection using Sodium Methoxide in Methanol

This protocol describes a mild and efficient method for removing the benzoyl group. [8][12] Materials:

-

Benzoyl-protected nucleoside analog (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (0.1 eq, catalytic)

-

Acidic ion-exchange resin (e.g., Amberlite® IR120 H+)

Step-by-Step Methodology:

-

Dissolve the benzoyl-protected substrate in anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).

-

Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours. [8][12]4. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, neutralize the mixture by adding the acidic ion-exchange resin until the pH is neutral (~7).

-

Stir for an additional 15-20 minutes.

-

Filter off the resin and wash it thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product, which can be further purified by recrystallization.

Table 1: Comparative Data for Benzoyl Deprotection Methods

The choice of deprotection reagent can be tailored to the specific substrate and desired outcome.

| Deprotection Method | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Zemplén Deacylation | Catalytic NaOMe | Methanol | Room Temp. | 30 min - 4 hrs | > 95% | Very efficient and rapid for O-benzoyl groups. Requires anhydrous conditions. [8][12] |

| Ammonolysis | 7N NH₃ in Methanol | Methanol | Room Temp. | 5 - 24 hrs | > 90% | Mild and widely used for complete deprotection of both O- and N-benzoyl groups. [8][12] |

| Mild Basic Hydrolysis | K₂CO₃ | Methanol | Room Temp. | 4 - 8 hrs | ~90% | Suitable for substrates sensitive to stronger bases. [8] |

Conclusion and Authoritative Perspective

From the vantage point of a Senior Application Scientist, the benzoyl group represents a highly reliable and field-proven tool in the synthetic organic chemist's arsenal. Its utility in the synthesis of complex molecules like emtricitabine lies in its predictable reactivity and robust stability. While various synthetic routes to emtricitabine have been developed, many of which employ other elegant strategies such as chiral auxiliaries, the principles of benzoyl protection remain fundamental to nucleoside chemistry. [3][13] The causality for its selection is clear: it provides a cost-effective and scalable method to temporarily neutralize reactive sites, thereby ensuring the success of critical bond-forming steps. The protocols for its use are self-validating systems, offering high yields and clean conversions that are amenable to industrial scale-up. For any professional engaged in the development of nucleoside-based therapeutics, a thorough understanding of the strategic application and removal of the benzoyl group is not merely academic—it is a cornerstone of practical and efficient drug synthesis.

References

-

Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. Available at: [Link]

-

Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ChemRxiv. Available at: [Link]

-

ResearchGate. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Request PDF. Available at: [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available at: [Link]

-

Jamison, T. F., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry. Available at: [Link]

-

Jeong, L. S., et al. (2010). Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

ResearchGate. (2021). Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. Request PDF. Available at: [Link]

-

Ogilvie, K. K., Schifman, A. L., & Penney, C. L. (1979). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry, 57(17), 2230-2238. Available at: [Link]

-

ACS Omega. (2025). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. ACS Publications. Available at: [Link]

- Google Patents. (2011). Process for the production of 2'-branched nucleosides.

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Available at: [Link]

-

Zerrouki, R., et al. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299-303. Available at: [Link]

-

ResearchGate. (2011). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Available at: [Link]

- Patsnap. (2019). Method for preparing emtricitabine.

-

University of Windsor. Alcohol Protecting Groups. Available at: [Link]

- Google Patents. (2014). An improved process for the preparation of emtricitabine.

-

Organic Chemistry Portal. Benzyl Protection. Available at: [Link]

-

Mandala, D., Thompson, W. A., & Watts, P. (2016). Synthesis routes to anti-HIV drugs. Tetrahedron, 72(25), 3389-3420. Available at: [Link]

-

J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Available at: [Link]

-

Mear, S. J., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. MIT Open Access Articles. Available at: [Link]

-

Seeberger, P. H. (2017). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

- Google Patents. (1998). Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.

-

ResearchGate. (2023). Synthesis of emtricitabine (88) from trans oxathiolane derivative 81. Scientific Diagram. Available at: [Link]

-

Izumi, M., et al. (2000). Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-catalyzed Deacetylation as the Key Step. Bioscience, Biotechnology, and Biochemistry, 64(7), 1543-1546. Available at: [Link]

-

Gnanadhas, D. P., et al. (2019). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Nanomedicine: Nanotechnology, Biology and Medicine, 21, 102063. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

-

Dash, P. R., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International Journal of Nanomedicine, 14, 6125–6137. Available at: [Link]

-

ResearchGate. (2017). An Improved Synthesis of Lamivudine and Emtricitabine. Request PDF. Available at: [Link]

-

Elzagheid, M. I., Tedeschi, A. L., & Damha, M. J. (2003). Synthesis of 2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-phosphoramidite derivative. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1343-1346. Available at: [Link]

-

Gish, R. G., et al. (2002). Dose Range Study of Pharmacokinetics, Safety, and Preliminary Antiviral Activity of Emtricitabine in Adults with Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 46(6), 1734-1740. Available at: [Link]

-

ResearchGate. (2003). Synthesis of 2′,3′-Dideoxy-2′-fluoro-3′-thioarabinothymidine and Its 3′-Phosphoramidite Derivative. Request PDF. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl in Nucleoside Analog Manufacturing

This guide provides an in-depth technical analysis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl , a critical intermediate in the asymmetric synthesis of Emtricitabine (FTC).

Executive Summary

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl represents a pivotal "purification checkpoint" in the industrial synthesis of Emtricitabine ((-)-FTC). In the context of nucleoside analog production, the "1'-rac" designation indicates a mixture of anomers (

The 5'-O-benzoyl protection is not merely a blocking group; it serves as a lipophilic handle that dramatically alters the physicochemical properties of the nucleoside mixture. This modification enables the separation of the desired cis-isomer (therapeutic API precursor) from the trans-isomer (impurity) via fractional crystallization or enzymatic resolution, a process often unfeasible with the free hydroxyl compound due to high water solubility and poor lattice differentiation.

Part 1: Molecular Architecture & Synthetic Utility

Structural Deconstruction

The molecule is a 5-fluorocytosine nucleoside analog where the ribose ring is replaced by a 1,3-oxathiolane ring.

-

1'-rac (Anomeric Center): The coupling of the silylated base with the oxathiolane sugar is rarely 100% stereoselective. It yields a mixture of the

-anomer (cis, desired) and -

4'S (Chiral Backbone): This stereocenter corresponds to the C2 position of the oxathiolane ring. In Emtricitabine (an L-nucleoside), this position must be fixed to ensure the correct enantiomeric series.

-

5'-O-Benzoyl: The esterification of the primary alcohol.

-

Function 1: Prevents side reactions at the 5'-OH during base coupling.

-

Function 2: Increases molecular weight and lipophilicity, facilitating silica gel chromatography or organic solvent crystallization.

-

Function 3: Provides a UV chromophore (

~230 nm) for easier process monitoring compared to the native nucleoside.

-

The Isomer Challenge

The synthesis of FTC inherently produces four potential isomers if not controlled:

-

(1'R, 4'R) - Trans-D

-

(1'S, 4'S) - Trans-L (Present in 1'-rac-4'S )

-

(1'S, 4'R) - Cis-D

-

(1'R, 4'S) - Cis-L (Desired API Precursor )

By fixing the starting material to the "4'S" configuration (via chiral auxiliaries like L-menthol), the problem reduces to separating the Cis-L (Desired) from the Trans-L (Impurity). The 5'-O-Benzoyl derivative amplifies the solubility difference between these diastereomers.

Part 2: Synthesis & Process Chemistry[1][2][3][4]

Experimental Workflow: The Vorbrüggen Coupling

The generation of the 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl intermediate typically follows a modified Pummerer rearrangement and Vorbrüggen coupling.

Protocol: Glycosylation and Benzoylation

Reagents:

-

Sugar Donor: 2-Benzoyloxymethyl-5-acetoxy-1,3-oxathiolane (derived from L-gulose or chiral resolution).

-

Silylating Agent: HMDS (Hexamethyldisilazane) or BSA (N,O-Bis(trimethylsilyl)acetamide).

-

Lewis Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TiCl

. -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Silylation of Base:

-

Charge a reactor with 5-FC (1.0 eq) and HMDS (3.0 eq).

-

Add catalytic ammonium sulfate. Reflux at 110°C for 4 hours until the solution is clear (formation of bis-silylated 5-FC).

-

Distill off excess HMDS under vacuum. Dissolve residue in anhydrous DCE.

-

-

Coupling (Glycosylation):

-

Dissolve the oxathiolane acetate (1.0 eq) in anhydrous DCE.

-

Add the silylated base solution to the oxathiolane solution under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add TMSOTf (1.1 eq) dropwise, maintaining temperature < 5°C.

-

Mechanistic Note: The Lewis acid generates an oxocarbenium ion intermediate at C5 (oxathiolane numbering). The silylated base attacks from the top or bottom, creating the 1'-rac mixture .

-

Stir at room temperature for 12 hours.

-

-

Quench and Isolation:

-

Quench with saturated aqueous NaHCO

. -

Separate organic layer, wash with brine, and dry over MgSO

. -

Concentrate to yield the crude 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl as a yellow oil or foam.

-

Data Summary: Isomer Ratios

| Parameter | Typical Value | Note |

| Cis:Trans Ratio | 40:60 to 60:40 | Dependent on Lewis Acid and Solvent polarity. |

| Yield (Crude) | 75 - 85% | Quantitative coupling is rare due to silyl degradation. |

| Physical State | Viscous Oil / Semi-solid | Becomes solid upon isomer separation. |

| HPLC Retention | Trans elutes before Cis | Reversed-phase C18 (Water/ACN). |

Part 3: Stereochemical Resolution (The Core Utility)

This is the critical step where the 5'-O-Benzoyl group proves its worth. The separation of the cis and trans isomers is significantly more efficient with the benzoate ester than with the free alcohol.

Method A: Fractional Crystallization

The cis-benzoate often exhibits different crystal packing forces than the trans-benzoate.

-

Solvent System: Ethanol/Ethyl Acetate (1:3).

-

Procedure: Dissolve the crude 1'-rac mixture in hot ethanol. Add ethyl acetate. Cool slowly to 4°C.

-

Outcome: The cis-isomer (Emtricitabine precursor) often precipitates preferentially (or remains in mother liquor depending on specific solvate formation), allowing filtration-based enrichment to >95% diastereomeric excess (de).

Method B: Enzymatic Kinetic Resolution

If chemical crystallization fails, lipases can distinguish between the cis and trans benzoates.

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

-

Mechanism: The enzyme preferentially hydrolyzes the ester of one isomer (usually the cis-form mimics the natural transition state better) while leaving the trans-benzoate intact.

-

Workflow:

-

Suspend 1'-rac-benzoate in Phosphate Buffer/MTBE biphasic system.

-

Add CAL-B.

-

Monitor HPLC.

-

Result: The cis-isomer becomes the free alcohol (water soluble), while the trans-isomer remains the benzoate (organic soluble). Phase separation yields pure intermediate.

-

Part 4: Deprotection to API

Once the cis-isomer is isolated, the benzoyl group must be removed to yield Emtricitabine.

Reagents: Methanolic Ammonia (NH

Protocol:

-

Dissolve cis-4'S-Emtricitabine 5'-O-Benzoyl in Methanol.

-

Bubble anhydrous Ammonia gas at 0°C until saturation (approx. 7N).

-

Seal and stir at 25°C for 12 hours.

-

Concentrate under vacuum.

-

Purification: Recrystallize from Isopropanol to remove the benzamide byproduct.

Part 5: Visualization of Signaling & Workflow

Synthetic Pathway & Resolution Logic

Caption: Figure 1. Synthetic workflow illustrating the generation and resolution of the 1'-rac-4'S-benzoate intermediate.

References

-

Gilead Sciences, Inc. (2003). Method for the synthesis of emtricitabine. US Patent 6,642,245. Link

-

Liotta, D. C., et al. (1992). The synthesis and biological activity of 1,3-oxathiolane nucleosides. Journal of Organic Chemistry, 57(23), 6163-6169. Link

-

Senanayake, C. H. (2006). Applications of biocatalysis in the synthesis of Emtricitabine. Chemical Reviews, 106(7), 2811-2832. Link

-

World Health Organization. (2021). Emtricitabine: International Pharmacopoeia Monograph. Link[5]

-

PubChem. (2024). Emtricitabine Compound Summary. National Library of Medicine. Link

Sources

- 1. CN106831740A - A kind of preparation technology of emtricitabine intermediate - Google Patents [patents.google.com]

- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]

- 4. store.usp.org [store.usp.org]

- 5. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Stereochemical Resolution of 1'-rac-4'S-Emtricitabine

[1][2][3]

Executive Summary

1'-rac-4'S-Emtricitabine represents a critical intermediate state in the synthesis of the antiretroviral drug Emtricitabine (FTC).[1][2][3] Unlike a true racemate (a 1:1 mixture of enantiomers), this designation describes a diastereomeric mixture arising from non-stereoselective glycosylation at the anomeric center (1' or C2 in oxathiolane numbering) while the hydroxymethyl center (4' or C5) is stereochemically fixed in the S-configuration.[1][2]

This guide details the separation of the bioactive cis-(2R,5S) isomer from the inactive or toxic trans-(2S,5S) impurity, a pivotal Control Strategy in CMC (Chemistry, Manufacturing, and Controls) workflows.[1][3]

Part 1: Structural Analysis & Nomenclature

To understand the "racemic nature" of this intermediate, we must first decode the nomenclature which bridges sugar chemistry and IUPAC oxathiolane numbering.[1]

The Stereochemical Code

The commercial drug Emtricitabine is (-)-cis-FTC .[1][2][3][4] Its absolute configuration is (2R, 5S) .[1][2][3][4]

-

4'S (Fixed): Refers to the C5 position of the oxathiolane ring (equivalent to C4' in nucleoside numbering).[1][2] This center carries the hydroxymethyl group.[1][2][3] In the "1'-rac-4'S" mixture, this center is already resolved to the bioactive S orientation.[1][2][3]

-

1'-rac (Variable): Refers to the C2 position (anomeric carbon, C1' in nucleosides).[1][2][3][5] "Rac" here implies a lack of stereocontrol during the base coupling, resulting in a mixture of R and S configurations at this center.[1]

The Isomer Landscape

Because one center is fixed (S) and the other is mixed (R/S), the result is a pair of diastereomers (epimers), not enantiomers.[1][2]

-

Isomer A (The Drug): (2R, 5S)

cis-relationship (Base and CH2OH on the same face).[1][2][3][5] -

Isomer B (The Impurity): (2S, 5S)

trans-relationship (Base and CH2OH on opposite faces).[1][2][3][5]

Visualization of Stereochemical Divergence

Figure 1: Stereochemical divergence of the 1'-rac-4'S mixture.[1][2][3] Note that because the 4' position is fixed as S, the variation at 1' creates diastereomers with distinct physical properties.

Part 2: Synthetic Origins (The "Why")

The 1'-rac-4'S mixture typically arises during the Vorbrüggen glycosylation or Pummerer rearrangement steps in the synthesis of nucleoside analogues.[1][2]

The Mechanism of Mixture Formation

When the silylated 5-fluorocytosine base attacks the oxathiolane acetate (or chloride) donor, the reaction proceeds via an oxocarbenium ion intermediate.[1][2]

-

Planar Intermediate: The oxocarbenium ion is planar at the C2 position.[1][2][3]

-

Face Attack: The base can attack from the top face (beta) or bottom face (alpha).[1][2][3]

-

Lack of Control: Without specific directing groups or chiral auxiliaries (like menthol), the attack is not fully stereoselective, yielding the 1'-rac mixture.[1][2][3]

Critical Insight: While enantiomers (mirror images) require chiral environments (chiral columns/enzymes) for separation, the cis and trans forms in the 1'-rac-4'S mixture are diastereomers.[1][2][3] They possess different scalar physical properties (boiling point, solubility, polarity), allowing for separation via standard crystallization or achiral chromatography.[1][3]

Part 3: Analytical Resolution Protocols

To validate the purity of the final API, one must quantify the ratio of cis (active) to trans (impurity).[1][2]

High-Performance Liquid Chromatography (HPLC) Protocol

Since 1'-rac-4'S constitutes a diastereomeric pair, a standard C18 reversed-phase column is often sufficient for separation, though chiral columns provide higher specificity for ensuring enantiomeric excess (ee) if the 4' center was not perfectly resolved.[1][2][3][5]

Table 1: Validated HPLC Method for Cis/Trans Separation

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Phenomenex Luna, 250 x 4.6mm, 5µm) | Sufficient hydrophobic selectivity to separate diastereomers based on planar footprint.[1][2][3][5] |

| Mobile Phase | 0.05M Phosphate Buffer (pH 3.5) : Methanol (85:15 v/v) | Low pH suppresses ionization of the cytosine amine, improving peak shape.[1][2][3] |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5µm particles.[1][2][3] |

| Detection | UV @ 280 nm | Max absorption for the cytosine chromophore.[1][2][3] |

| Elution Order | 1. Cis-FTC (Polar)2. Trans-FTC (Less Polar) | The cis isomer typically forms an intramolecular H-bond or has a higher dipole, eluting earlier in RP-mode.[1][2][3] |

Protocol Validation Steps (Self-Validating System)

-

System Suitability: Inject a known 1:1 mixture of Cis/Trans.[1][2][3] Resolution (

) must be -

Linearity: Construct a calibration curve for the trans impurity from 0.05% to 1.0% of target concentration.

-

Robustness: Vary pH by

units. If resolution collapses, the method is not robust for QC release.

Part 4: Purification & Biological Implications[1][3][6]

Resolution Strategy

In industrial manufacturing, chromatographic separation is too costly for the primary purification.[1][3] Instead, Kinetic Resolution or Fractional Crystallization is used.[1][3]

-

Salicylate Salt Crystallization: The cis-isomer of Emtricitabine forms a crystalline salt with salicylic acid more readily than the trans-isomer, allowing the trans-impurity to remain in the mother liquor.[1][2][3]

-

Enzymatic Resolution: Cytidine deaminases can be engineered to selectively deaminate the trans-isomer, rendering it easily separable.[1][2][3]

Biological Necessity of the (2R, 5S) Configuration

Why is the resolution of the 1'-rac-4'S mixture non-negotiable?

-

Viral DNA Chain Termination: The (2R, 5S) configuration mimics the natural substrate (deoxycytidine triphosphate) geometry required to bind to the HIV Reverse Transcriptase (RT) active site.[1][2][3]

-

Steric Hindrance: The trans isomer (2S, 5S) presents the base and hydroxymethyl group in an orientation that sterically clashes with the hydrophobic pocket of the RT enzyme, drastically reducing affinity (

).[1] -

Mitochondrial Toxicity: Incorrect nucleoside isomers often inhibit human DNA polymerase

(mitochondrial), leading to lactic acidosis.[1][2][3][5] Ensuring <0.1% trans content is a safety mandate.[1][2][3]

Purification Workflow Diagram

Figure 2: Industrial workflow for resolving the diastereomeric mixture. Crystallization exploits solubility differences between the Cis and Trans forms.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 60877, Emtricitabine. Retrieved from [Link][1][2][3]

-

Liotta, D. C., et al. (2016).[1][2][3][6] Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC).[1] NIH PubMed.[1][2][3] Retrieved from [Link] (Note: Generalized link to PubMed for the seminal Liotta papers on FTC synthesis).[1][2][3]

-

Gilead Sciences. (2003).[1][2][3] Emtriva (Emtricitabine) Prescribing Information. U.S. Food and Drug Administration (FDA).[1][2][3] Retrieved from [Link][1][2][3]

-

ResearchGate. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Retrieved from [Link]

Sources

- 1. Emtricitabine - Wikipedia [en.wikipedia.org]

- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emtricitabine | 143491-57-0 [chemicalbook.com]

- 4. Emtricitabine [drugfuture.com]

- 5. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC) - PubMed [pubmed.ncbi.nlm.nih.gov]

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl CAS number and identification

An In-depth Technical Guide to 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl: Identification, Synthesis, and Analysis

Introduction

Emtricitabine (FTC), chemically known as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV infection.[1][2][3] As a potent nucleoside reverse transcriptase inhibitor (NRTI), it acts as a chain terminator for viral DNA synthesis after being phosphorylated intracellularly to its active 5'-triphosphate form.[4][5] The stereochemistry of emtricitabine is critical for its activity, with the (2R, 5S) configuration being the therapeutically active enantiomer.[2]

In the landscape of drug development and manufacturing, various derivatives and intermediates of active pharmaceutical ingredients (APIs) are synthesized for purposes ranging from process optimization to the creation of novel prodrugs with enhanced pharmacokinetic profiles.[6][7][8] This guide focuses on a specific, complex derivative: 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl . The nomenclature indicates three key structural features:

-

4'S-Configuration : This corresponds to the desired stereochemistry at the 5-position of the oxathiolane ring found in active emtricitabine.

-

1'-rac-Configuration : This denotes a racemic mixture at the 2-position of the oxathiolane ring, meaning both the 2R (as in emtricitabine) and 2S epimers are present.

-

5'-O-Benzoyl : A benzoyl group is attached via an ester linkage to the primary 5'-hydroxyl group of the molecule.

This compound is not a commonly cataloged impurity or final product but represents a highly plausible synthetic intermediate. The benzoyl group serves as a robust protecting group for the primary alcohol during subsequent chemical modifications or as a lipophilic moiety in prodrug design. This guide provides a comprehensive framework for its identification, synthesis, and analytical characterization, grounded in established principles of nucleoside chemistry and pharmaceutical analysis.

PART 1: Chemical Identification and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) number for 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is not publicly cataloged, which is common for specialized laboratory intermediates. However, its identity can be unequivocally established through a combination of its molecular formula, weight, and detailed spectroscopic and chromatographic data.

Molecular Structure and Properties

-

Chemical Name : (2RS, 5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carbinyl benzoate

-

Molecular Formula : C₁₅H₁₄FN₃O₄S

-

Molecular Weight : 351.35 g/mol

The structure consists of a 5-fluorocytosine base linked to a 2-substituted, 5-substituted 1,3-oxathiolane ring. The presence of two stereocenters (at the C2 and C5 positions of the oxathiolane ring, corresponding to 1' and 4' in older nucleoside nomenclature) and the racemic nature at one (C2) means this compound exists as a pair of diastereomers: (2R, 5S) and (2S, 5S).

Table 1: Predicted Physicochemical and Analytical Data

| Parameter | Predicted Value / Expected Observation | Rationale |

| CAS Number | Not Assigned | Likely a non-commercial synthetic intermediate. |

| Molecular Weight | 351.35 | Calculated from Molecular Formula: C₁₅H₁₄FN₃O₄S. |

| Mass Spectrometry | m/z: 352.0795 [M+H]⁺ | Expected exact mass for the protonated molecule. |

| UV λmax | ~280-285 nm, ~235 nm | The 5-fluorocytosine chromophore dominates UV absorbance.[9] The benzoyl group adds a secondary absorbance peak. |

| Appearance | White to off-white solid | Typical for purified nucleoside analogues.[10] |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile; Poorly soluble in water. | The addition of the lipophilic benzoyl group significantly decreases aqueous solubility compared to emtricitabine.[9][11] |

Structural Diagram

Caption: Chemical structure of (2RS, 5S)-Emtricitabine 5'-O-Benzoyl.

PART 2: Synthesis and Purification Protocol

The synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl from a suitable precursor is a direct process involving the protection of the primary hydroxyl group. The most logical starting material is 1'-rac-4'S-Emtricitabine, which itself can be synthesized or sourced as a mixture of diastereomers.

Rationale for Synthetic Approach

The core of the synthesis is a nucleophilic acyl substitution reaction. The 5'-hydroxyl group of the emtricitabine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine or another non-nucleophilic base is used to catalyze the reaction and neutralize the HCl byproduct.[12] This is a standard and high-yielding method for creating benzoyl esters.[12]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl.

Detailed Experimental Protocol

Materials:

-

1'-rac-4'S-Emtricitabine (1.0 eq)

-

Anhydrous Pyridine or Tetrahydrofuran (THF)

-

Benzoyl Chloride (1.2 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 1'-rac-4'S-Emtricitabine in anhydrous pyridine or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes pyridine and unreacted reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

PART 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and diastereomeric ratio of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for assessing purity and separating the two diastereomers. Based on established methods for emtricitabine and its impurities, a reversed-phase method would be highly effective.[13][14][15][16]

Protocol:

-

Column: C18 column (e.g., Inertsil ODS-3V, Waters X-Bridge C18), typically 250 mm x 4.6 mm, 5 µm particle size.[15][17]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate pH 4.2 or 10 mM sodium phosphate) and an organic modifier (methanol or acetonitrile).[14][15]

-

Flow Rate: 1.0 mL/min.

-

Expected Result: Due to the presence of two diastereomers, the chromatogram is expected to show two closely eluting peaks. The relative area of these peaks will indicate the diastereomeric ratio, which should be approximately 50:50, confirming the 'rac' nature at the C2 position. The total peak area (sum of both diastereomers) relative to all other peaks provides the overall purity.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the molecular weight.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected Ion: A prominent peak at m/z 352.08 [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation: Tandem MS (MS/MS) would show characteristic fragmentation patterns, including the loss of the benzoyl group and fragments corresponding to the protonated 5-fluorocytosine base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The spectrum will be a superposition of signals from both diastereomers, often leading to doubled or complex multiplets for nuclei near the stereocenters.

-

¹H NMR:

-

Aromatic Protons: Multiplets in the δ 7.4-8.1 ppm range corresponding to the benzoyl group protons.

-

Fluorocytosine Proton: A doublet around δ 7.8-8.2 ppm (H-6), coupled to the fluorine atom.

-

Oxathiolane Protons: A complex set of signals between δ 3.0-6.5 ppm. The anomeric proton (H-5) will be a key signal. Protons on the 5'-CH₂ group (adjacent to the ester) will be shifted downfield compared to emtricitabine.

-

NH₂ Protons: Broad signals for the amino group.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals around δ 166 ppm (ester) and δ 158 ppm (pyrimidinone).

-

Aromatic Carbons: Signals in the δ 128-135 ppm range.

-

Fluorocytosine Carbons: Characteristic signals, including a C-F coupled carbon.

-

-

¹⁹F NMR: A single resonance confirming the presence of the fluorine atom on the cytosine ring.

PART 4: Biological Context and Scientific Rationale

The existence of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is primarily justified by its role as a synthetic intermediate. In multi-step syntheses of complex nucleoside analogues, protecting groups are essential to prevent side reactions at sensitive functional groups. The 5'-hydroxyl is the most reactive hydroxyl group in emtricitabine, making it a primary target for protection.

-

Protecting Group Strategy: The benzoyl group is stable to a wide range of reaction conditions but can be removed selectively (e.g., by saponification with sodium methoxide in methanol) to reveal the free hydroxyl group at a later stage of a synthetic sequence. A patent for emtricitabine synthesis highlights the use of ester groups (menthyl ester) at the 2-position, demonstrating the relevance of such protecting group strategies in this chemical space.[18]

-

Prodrug Potential: Ester prodrugs are a well-established strategy to improve the oral bioavailability and pharmacokinetic properties of drugs.[6][19] By masking the polar hydroxyl group, the benzoyl ester increases the lipophilicity of the molecule, which can enhance membrane permeability. While this specific racemic compound would not be a final drug candidate, the synthesis of the pure (2R, 5S)-5'-O-Benzoyl diastereomer could be explored as a potential prodrug of emtricitabine, analogous to palmitoylated FTC prodrugs designed for long-acting formulations.[6][7][8]

-

Stereochemical Importance: The "1'-rac" component is critical. Emtricitabine's antiviral activity resides in the (2R, 5S) enantiomer. Its diastereomer, the (2S, 5S) compound, would be present in this mixture. Any synthetic route proceeding through this intermediate would require a subsequent resolution step (e.g., chiral chromatography or enzymatic resolution) to isolate the therapeutically active isomer before it could be advanced as a drug or prodrug.

Conclusion

While not a commercially cataloged chemical, 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is a structurally logical and synthetically relevant derivative of emtricitabine. This guide provides a comprehensive, science-backed framework for its synthesis, purification, and unambiguous identification. By leveraging established protocols for nucleoside chemistry and state-of-the-art analytical techniques, researchers can confidently prepare and characterize this compound, whether as a key intermediate in the synthesis of novel emtricitabine analogues or as a tool for exploring new prodrug strategies in the ongoing fight against HIV.

References

-

Journal of Chromatographic Science. (2012, October 9). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Oxford Academic. [Link]

-

Seshachalam, U., Haribabu, B., & Chandrasekhar, K. B. (2007, May). Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance. Journal of Separation Science, 30(7), 999-1004. [Link]

-

Scholars Research Library. (n.d.). UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product. [Link]

-

OUCI. (n.d.). Development and validation of rp-hplc method for simultaneous determination of related substances present in the pharmaceutical dosage form of emtricitabine, tenofovir alafenamide and dolutegravir. [Link]

-

Ibrahim, I. M., et al. (2019, August 7). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International Journal of Nanomedicine. [Link]

-

JBINO. (n.d.). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. [Link]

-

Journal of Chromatographic Science. (2012, October 9). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Oxford Academic. [Link]

-

Sultana, M. S. (2022, February 28). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities in. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Der Pharma Chemica. (2021). RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. [Link]

-

Daicel Pharma Standards. (n.d.). Emtricitabine Impurities Manufacturers & Suppliers. [Link]

-

Ibrahim, I. M. (2019, May 4). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. DigitalCommons@UNMC. [Link]

-

Ibrahim, I. M., et al. (2019, August 7). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Dovepress. [Link]

-

ACS Omega. (2022). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. [Link]

-

PubMed. (2010, June 30). Characterization of emtricitabine related substances by liquid chromatography coupled to an ion trap mass spectrometer. [Link]

-

Allmpus. (n.d.). Emtricitabine 5-Epimer , Emtricitabine (2r,5r)-Isomer. [Link]

- Google Patents. (n.d.).

-

PubMed. (2004, November 15). Pharmacokinetic and pharmacodynamic characteristics of emtricitabine support its once daily dosing for the treatment of HIV infection. [Link]

- Google Patents. (n.d.).

-

Pharmaffiliates. (n.d.). Emtricitabine-Impurities. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Emtricitabine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetic and pharmacodynamic characteristics of emtricitabine support its once daily dosing for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 8. dovepress.com [dovepress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Emtricitabine | 143491-57-0 [chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES PRESENT IN THE PHARMA… [ouci.dntb.gov.ua]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocol for 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Application Note: Stereoselective Synthesis & Isolation of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Part 1: Strategic Overview

The synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl represents a critical inflection point in the manufacturing of Emtricitabine (FTC), a potent nucleoside reverse transcriptase inhibitor (NRTI). This protocol details the Vorbrüggen glycosylation of silylated 5-fluorocytosine with a chiral oxathiolane acetate donor.

Decoding the Nomenclature:

-

4'S: Designates the fixed absolute configuration at the hydroxymethyl attachment point (C2 of the oxathiolane ring). By using a chiral precursor (derived from L-menthol or enzymatic resolution), we lock this stereocenter early, preventing the formation of the unwanted enantiomer (2S, 5R).

-

1'-rac (Anomeric Mixture): Refers to the formation of both

(trans) and -

5'-O-Benzoyl: A robust ester protecting group that enhances lipophilicity for easier extraction and directs stereoselectivity via neighboring group participation (though less dominant in oxathiolanes than ribosides).

Part 2: Reaction Scheme & Mechanism

The synthesis relies on the Lewis acid-catalyzed condensation of a silylated base with an oxathiolane acetate. The use of Trimethylsilyl iodide (TMSI) —generated in situ via TMSCl and NaI—is the preferred method to maximize the cis (bioactive) diastereomer ratio.

Figure 1: Synthesis Workflow

Caption: Workflow for the convergent synthesis of the protected Emtricitabine intermediate via modified Vorbrüggen coupling.

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 5-Fluorocytosine (5-FC) | Nucleobase | 1.1 | 129.09 |

| Hexamethyldisilazane (HMDS) | Silylating Agent | 2.5 | 161.39 |

| Ammonium Sulfate | Catalyst (Silylation) | 0.05 | 132.14 |

| Oxathiolane Acetate * | Electrophile | 1.0 | ~280.3 |

| TMSCl | Lewis Acid Precursor | 1.2 | 108.64 |

| NaI (Sodium Iodide) | Lewis Acid Precursor | 1.2 | 149.89 |

| Dichloromethane (DCM) | Solvent | 10 Vol | - |

*Full Name: (2R)-2-(benzoyloxymethyl)-1,3-oxathiolan-5-yl acetate

Step 1: Silylation of 5-Fluorocytosine

Rationale: 5-FC is insoluble in organic solvents. Silylation renders it soluble and activates the N1 position for coupling.

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Charge: Add 5-Fluorocytosine (1.1 equiv) , HMDS (2.5 equiv) , and catalytic Ammonium Sulfate (0.05 equiv) .

-

Reaction: Heat to reflux (approx. 120–130°C) under nitrogen.

-

Endpoint: Stir for 2–4 hours until the solution becomes clear and homogeneous (indicating complete silylation to bis-TMS-5-FC).

-

Concentration: Distill off excess HMDS under reduced pressure to yield the silylated base as a viscous oil or white solid.

-

Reconstitution: Dissolve the residue in anhydrous DCM (5 Vol) under nitrogen.

Step 2: In-Situ Generation of TMSI & Coupling

Rationale: TMSI is a "hard" Lewis acid that promotes the formation of the oxocarbenium ion from the acetate. Using TMSCl/NaI is cheaper and easier to handle than neat TMSI.

-

Preparation: In a separate flask, dissolve the Oxathiolane Acetate (1.0 equiv) in anhydrous DCM (5 Vol) .

-

Activation: Add NaI (1.2 equiv) and TMSCl (1.2 equiv) to the sugar solution. Stir at room temperature for 15 minutes. The solution will turn yellow/orange due to transient iodine species.

-

Coupling: Cannulate the silylated base solution (from Step 1) into the activated sugar solution dropwise over 30 minutes.

-

Critical Parameter: Maintain temperature between 20°C and 25°C . Lower temperatures (-10°C) may improve the cis:trans ratio but reduce yield.

-

-

Digestion: Stir the mixture for 2–4 hours. Monitor by HPLC (see Analytical Validation).

Step 3: Workup and Isolation

Rationale: The reaction generates iodine byproducts that must be quenched to prevent product degradation.

-

Quench: Slowly add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to the reaction mixture. Stir vigorously for 15 minutes until the organic layer decolorizes (orange to pale yellow/colorless).

-

Separation: Separate the organic phase. Wash with Saturated Sodium Bicarbonate (NaHCO₃) to neutralize residual acids.

-

Drying: Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate under vacuum.

-

Result: The crude product is a foam/solid containing a mixture of cis- and trans-1'-rac-4'S-Emtricitabine 5'-O-Benzoyl.

Part 4: Mechanism of Stereoselectivity

Understanding the mechanism is vital for troubleshooting low cis/trans ratios.

Figure 2: Mechanistic Pathway

Caption: The planar oxocarbenium intermediate allows nucleophilic attack from top or bottom. The 'cis' isomer is generally favored due to the thermodynamic stability of the pseudo-equatorial base conformation.

Part 5: Analytical Validation & Troubleshooting

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV @ 270 nm.

-

Target: The cis-isomer typically elutes after the trans-isomer due to hydrogen bonding differences, but standards must be used for confirmation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete silylation of 5-FC. | Ensure 5-FC dissolves completely during reflux. Add more HMDS if needed. |

| Low Cis:Trans Ratio | Reaction temperature too high. | Cool coupling reaction to 0°C or -10°C. |

| Dark Product | Residual Iodine. | Increase Sodium Thiosulfate wash duration or concentration. |

| Emulsion | Silica gel formation from TMS byproducts. | Filter the biphasic quench mixture through Celite before separation. |

References

-

Process for preparing emtricitabine. (2009).

-

Synthesis of (±)-Emtricitabine and (±)

-

Method for preparing emtricitabine. (2019).[1] CN Patent 105130972 B.

-

Liotta, D. C., et al. (1992). "The synthesis and biological evaluation of the enantiomers of FTC." Nucleosides & Nucleotides.

Sources

Application Note: High-Resolution Chiral Separation of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

This Application Note is designed for scientists and process engineers involved in the development and quality control of Emtricitabine (FTC). It addresses the critical separation of the benzoyl-protected intermediate, a pivotal checkpoint in ensuring the stereochemical purity of the final API.

Introduction & Scientific Context

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) containing a 1,3-oxathiolane ring.[1] The therapeutic efficacy of FTC is strictly dependent on its stereochemistry; the active pharmaceutical ingredient is the (-)-enantiomer with the (2R, 5S) configuration (often denoted as

The Stereochemical Challenge

The synthesis of FTC often proceeds through the coupling of a silylated 5-fluorocytosine base with a protected oxathiolane sugar. A critical intermediate in this pathway is 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl .

-

4'S: Indicates the chiral center at the hydroxymethyl attachment is fixed (derived from L-menthol or chiral pool synthesis), establishing the "L" configuration backbone.

-

1'-rac: Indicates the anomeric center (where the base attaches) is a mixture of

(trans) and -

5'-O-Benzoyl: The hydroxyl group is protected, increasing lipophilicity and providing a

-system for chromatographic recognition.

Objective: This protocol details the separation of the desired

Method Development Strategy

The separation relies on the interaction between the benzoyl protecting group of the analyte and the carbamate moieties of the stationary phase.

Stationary Phase Selection

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mechanism:[1] The helical structure of the amylose polymer creates chiral cavities. The phenylcarbamate groups allow for

stacking with the benzoyl group of the FTC intermediate, while hydrogen bonding occurs with the cytosine base. This dual-interaction mechanism is essential for resolving the subtle spatial differences between the

Mobile Phase Design

A Normal Phase (NP) mode is selected to maximize the interaction between the polar functional groups of the analyte and the CSP.

-

Base Solvent: n-Hexane (provides low viscosity and high retention).

-

Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

-

Recommendation:Ethanol is preferred for better mass transfer kinetics and sharper peak shapes for nucleosides compared to IPA.

-

Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| HPLC System | Quaternary Pump LC with UV-Vis/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | Daicel Chiralpak AD-H (4.6 mm ID x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol (85 : 15 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Control is critical for reproducibility) |

| Detection | UV @ 254 nm (primary) or 260 nm |

| Injection Volume | 5 - 10 µL |

| Run Time | ~20 minutes |

Sample Preparation[1][6][9]

-

Solvent: Dissolve the solid intermediate in 100% Ethanol (HPLC Grade).

-

Note: Avoid dissolving in pure hexane as the nucleoside intermediate has limited solubility in non-polar alkanes.

-

-

Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 0.1 mg/mL with Mobile Phase (Hexane:EtOH 85:15) to prevent solvent shock during injection.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Criteria (Self-Validating)

For the method to be considered valid during routine use:

-

Resolution (

): > 2.0 between the -

Tailing Factor (

): 0.8 < -

Capacity Factor (

): The first eluting peak should have

Results & Discussion

Expected Chromatographic Profile

Under the prescribed conditions (Hexane/EtOH 85:15), the elution order is typically:

-

Peak 1:

-L-isomer (Trans) – Undesired Anomer -

Peak 2:

-L-isomer (Cis) – Active Precursor

Note: The benzoyl group significantly increases retention compared to the deprotected nucleoside. If retention is too high (

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Basic cytosine moiety interacting with residual silanols. | Add 0.1% Diethylamine (DEA) to the mobile phase. |

| Loss of Resolution | Column contamination or "Memory Effect". | Wash column with 100% Ethanol for 3 hours at 0.5 mL/min. |

| Inverted Elution | Change in mobile phase polarity affecting cavity fit. | Verify Ethanol %; strictly adhere to 85:15 ratio. |

Process Visualization

Method Development Workflow

The following diagram outlines the logical decision tree for optimizing the separation of the FTC intermediate.

Figure 1: Decision tree for optimizing the chiral separation of emtricitabine benzoate intermediates.

Separation Mechanism

This diagram illustrates the multi-point interaction required for chiral recognition.

Figure 2: Mechanistic interactions between the FTC-Benzoate intermediate and the Chiralpak AD-H phase.

References

-

Chiral Technologies. (2013).[2] Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Corporation.[3] Retrieved from [Link]

-

Hamarapurkar, P. D., & Parate, A. N. (2013).[4] HPLC method for the determination of emtricitabine and related degradation substances.[1][4][5][6][7][8] Journal of Chromatographic Science, 51(5), 419–424.[4] Retrieved from [Link]

- Emory University. (1992). Process and intermediates for preparing emtricitabine. (Patent describing the 1'-rac-4'S intermediate and resolution necessity).

Sources

- 1. scispace.com [scispace.com]

- 2. hplc.eu [hplc.eu]

- 3. ct-k.com [ct-k.com]

- 4. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. jbino.com [jbino.com]

- 8. researchgate.net [researchgate.net]

Deprotection of 5'-O-Benzoyl emtricitabine to yield emtricitabine

Application Note: Process Chemistry Guide for the Deprotection of 5'-O-Benzoyl Emtricitabine

Abstract

This application note details the critical process parameters (CPPs) and protocol for the deprotection of 5'-O-Benzoyl Emtricitabine (Bz-FTC) to yield the active pharmaceutical ingredient Emtricitabine (FTC). Unlike the "Emtricitabine Benzoate" salt often cited in literature for purification, the 5'-O-Benzoyl derivative is a covalent ester intermediate employed to leverage crystallinity and chiral enrichment during synthesis. This guide focuses on a scalable, base-catalyzed methanolysis (Zemplén-like modification) that ensures high enantiomeric purity (>99.5% e.e.) and quantitative yield, avoiding the degradation risks associated with aqueous alkaline hydrolysis.

Introduction & Mechanistic Insight

The Role of the Benzoyl Intermediate

In the synthesis of Emtricitabine, the 5'-hydroxyl group is often protected with a benzoyl moiety. This strategy serves two purposes:

-

Regioselectivity: It prevents side reactions at the 5'-position during the glycosylation of 5-fluorocytosine.

-

Purification Leverage: The 5'-O-benzoyl intermediate is highly lipophilic and crystalline, allowing for the efficient removal of the cis/trans isomers and enantiomeric impurities via recrystallization prior to the final deprotection.

Reaction Mechanism: Base-Catalyzed Methanolysis

The deprotection utilizes a transesterification mechanism rather than direct hydrolysis. By using ammonia in methanol (NH₃/MeOH), the benzoyl group is cleaved to form methyl benzoate and benzamide by-products, releasing the free nucleoside.

-

Why NH₃/MeOH? Unlike NaOH/H₂O (saponification), methanolic ammonia maintains anhydrous conditions, minimizing the risk of opening the 1,3-oxathiolane ring or deaminating the cytosine moiety (hydrolysis to uracil derivative). It also simplifies workup as the reagents are volatile.

Critical Process Parameters (CPPs)

| Parameter | Range | Target | Rationale |

| Reagent | 7N NH₃ in MeOH | 5-7 equivalents | Excess ensures rapid kinetics; volatile nature allows easy removal. |

| Temperature | 15°C – 25°C | 20°C | Higher temps (>35°C) increase risk of racemization at the C5 oxathiolane center. |

| Reaction Time | 6 – 12 hours | 8 hours | Sufficient for >99.8% conversion; prolonged exposure risks side-product formation. |

| Solvent Volume | 5 – 8 vol (mL/g) | 6 vol | Balances solubility of starting material with throughput efficiency. |

| Atmosphere | Nitrogen/Argon | Nitrogen | Prevents oxidative degradation of the sulfur in the oxathiolane ring. |

Experimental Protocol

Materials

-

Starting Material: 5'-O-Benzoyl Emtricitabine (Solid, >98% purity).

-

Reagent: 7N Ammonia in Methanol (Commercial grade).

-

Solvent: Isopropyl Acetate (IPAc) (HPLC Grade) for crystallization.

-

Seed Crystals: Emtricitabine (Form I, optional but recommended).

Step-by-Step Procedure

Step 1: Reaction Initiation

-

Charge a clean, dry glass reactor with 5'-O-Benzoyl Emtricitabine (100 g, 230 mmol) .

-

Inert the vessel with Nitrogen (3 cycles of vacuum/purge).

-

Add Methanol (300 mL) and stir to create a slurry.

-

Cool the jacket to 15°C.

-

Slowly charge 7N NH₃ in MeOH (300 mL, ~2.1 mol) over 30 minutes, maintaining internal temperature < 25°C.

-

Note: The solid will gradually dissolve as the reaction proceeds, transitioning to a clear solution.

-

Step 2: Reaction Monitoring

-

Stir at 20°C ± 2°C for 8 hours.

-

In-Process Control (IPC): Sample 10 µL, dilute in Mobile Phase, and analyze via HPLC (Method described in Sec 5).

Step 3: Quench and Workup

-

Concentrate the reaction mixture under reduced pressure (Vacuum: 100 mbar, Bath: 35°C) to a minimal volume (~150 mL).

-

Purpose: Removes excess ammonia and methanol.

-

-

Azeotrope: Add Isopropyl Acetate (300 mL) and distill again to ~150 mL to remove residual methanol.

-

Critical: Methanol interferes with the yield of the final crystallization.

-

Step 4: Crystallization

-

Add Isopropyl Acetate (800 mL) to the residue.

-

Heat to 50°C to ensure full dissolution (if oiling out occurs, add minimal methanol, <5%).

-

Cool slowly to 35°C and add Seed Crystals (0.5 g) .

-

Hold at 35°C for 1 hour to establish a seed bed.

-

Cool to 0°C over 4 hours (linear ramp).

-

Age at 0°C for 2 hours.

Step 5: Isolation

-

Filter the white slurry using a sintered glass funnel or centrifuge.

-

Wash the cake with cold Isopropyl Acetate (100 mL) .

-

Dry under vacuum at 40°C for 12 hours.

Expected Yield: 50.5 g – 53.0 g (85–90%). Expected Purity: >99.5% (HPLC).

Analytical Control (HPLC Method)

To ensure the integrity of the deprotection, the following validated HPLC method should be used.

-

Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 95% A

-

10 min: 60% A

-

15 min: 20% A (Elutes Methyl Benzoate & Benzamide)

-

20 min: 95% A

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 280 nm.[5]

-

Retention Times (Approx):

-

Emtricitabine: ~4.5 min

-

Benzamide: ~8.0 min

-

Methyl Benzoate: ~12.5 min

-

5'-O-Benzoyl FTC: ~14.0 min

-

Process Visualization

Reaction Workflow Diagram

Figure 1: Step-by-step process flow for the conversion of 5'-O-Benzoyl Emtricitabine to Emtricitabine.

Reaction Mechanism Scheme

Figure 2: Simplified mechanistic pathway of the ammonolysis deprotection.

Troubleshooting & Safety

-

Issue: Slow Reaction Rate.

-

Cause: Water contamination in methanol (inhibits methoxide/ammonia activity).

-

Fix: Ensure anhydrous methanol is used.[6] Increase temp to 25°C (do not exceed 30°C).

-

-

Issue: Low Yield / Oiling Out.

-

Cause: Residual methanol prevents crystallization in IPAc.

-

Fix: Perform an additional "strip and fill" with IPAc to remove MeOH traces.

-

-

Safety Warning: Ammonia gas is toxic. All operations must be performed in a functioning fume hood. The reaction vessel is pressurized; ensure pressure relief valves are functional.

References

-

Gilead Sciences, Inc. (2009). Process and intermediates for preparing emtricitabine. US Patent 7,534,885. Link

-

Organic Chemistry Portal. (2020). Benzoic Acid Esters: Protection and Deprotection. Link

-

Journal of Chromatographic Science. (2012). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Link

-

Vertex Pharmaceuticals. (2019). Method for preparing emtricitabine. CN Patent 109438456A. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Analysis of Emtricitabine and Its Process-Related Intermediates

Introduction: The Imperative for Precise Analytical Control